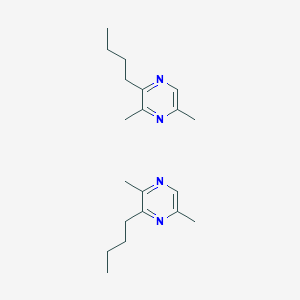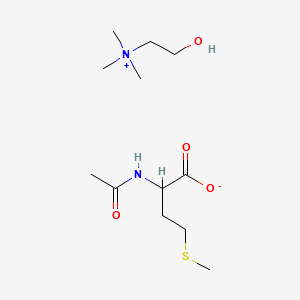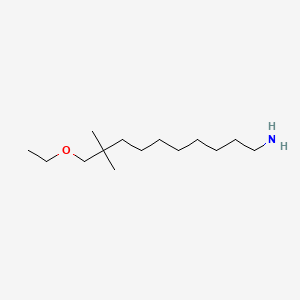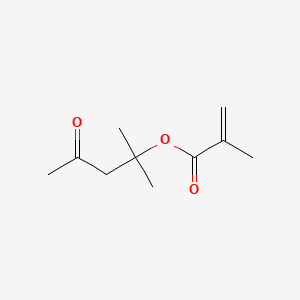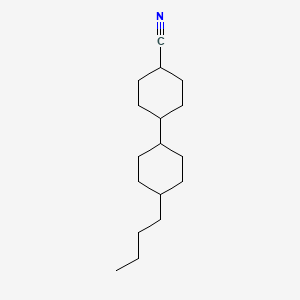
(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclohexyl family, which is known for its applications in various fields, including liquid crystal technology and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves a multi-step process. One common method includes the Grignard reaction, where 4-alkyl halobenzene reacts with magnesium powder to form a Grignard reagent. This reagent is then reacted with dicyclohexanone ethylene glycol monoketal to produce the desired bicyclohexyl compound .
Industrial Production Methods
For industrial production, the process is optimized to reduce reaction steps and waste. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process involves hydrogenation and dehydration steps to achieve the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mécanisme D'action
The mechanism of action of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-methanol
- (trans(trans))-4-Methoxy-4’-n-propyl-1,1’-bicyclohexyl
- (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid
Uniqueness
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile stands out due to its specific butyl substitution, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
70784-10-0 |
|---|---|
Formule moléculaire |
C17H29N |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3 |
Clé InChI |
OATWNKBEABCVRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



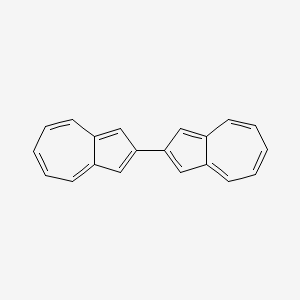

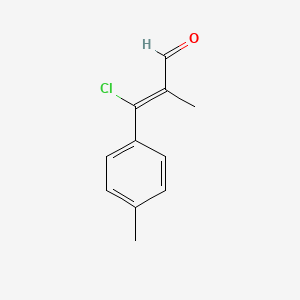
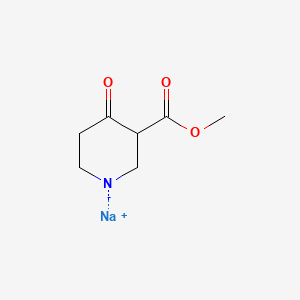
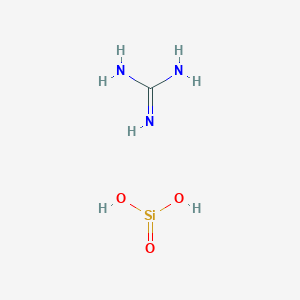
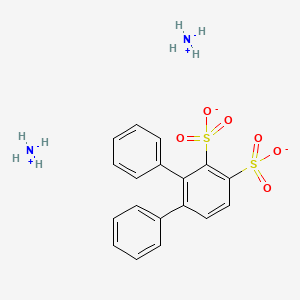
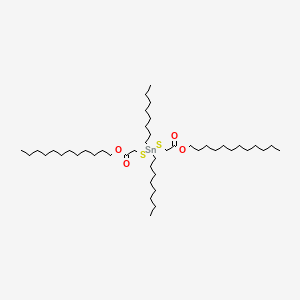
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
